molecular formula C25H25N3O5S B12046224 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate

4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate

Cat. No.: B12046224
M. Wt: 479.5 g/mol
InChI Key: USFBJTUFYUCZMN-PXLXIMEGSA-N
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Description

4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate is a complex organic compound featuring a thiazolo-triazole core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes both aromatic and heterocyclic elements, allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate typically involves multi-step organic synthesis One common approach starts with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under basic conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazole ring, potentially yielding alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols. Substitution reactions would introduce new functional groups onto the aromatic rings, potentially altering the compound’s properties and reactivity.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities.

Medicine

In medicine, derivatives of this compound might be explored as drug candidates. The presence of the thiazolo-triazole core is particularly noteworthy, as this moiety is found in several pharmaceutical agents.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its potential for forming stable, functionalized structures.

Mechanism of Action

The mechanism by which 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate
  • 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate

Uniqueness

What sets 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2-ethoxyphenyl acetate apart from similar compounds is the specific combination of functional groups, which can influence its reactivity and potential applications. The butoxy and ethoxy substituents may impart unique solubility and stability characteristics, making it particularly suitable for certain applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

[4-[(E)-[2-(4-butoxyphenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]-2-ethoxyphenyl] acetate

InChI

InChI=1S/C25H25N3O5S/c1-4-6-13-32-19-10-8-18(9-11-19)23-26-25-28(27-23)24(30)22(34-25)15-17-7-12-20(33-16(3)29)21(14-17)31-5-2/h7-12,14-15H,4-6,13H2,1-3H3/b22-15+

InChI Key

USFBJTUFYUCZMN-PXLXIMEGSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC(=C(C=C4)OC(=O)C)OCC)/SC3=N2

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=C(C=C4)OC(=O)C)OCC)SC3=N2

Origin of Product

United States

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